4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features both pyrazole and pyrimidine moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of trifluoromethyl groups further enhances the compound’s stability and bioavailability, making it a promising candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrimidine intermediates separately, followed by their coupling under specific conditions.
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Preparation of Pyrazole Intermediate
Starting Material: 5-methyl-1H-pyrazole
Reaction: Alkylation with 3-bromopropylamine under basic conditions to yield 3-(5-methyl-1H-pyrazol-1-yl)propylamine.
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Preparation of Pyrimidine Intermediate
Starting Material: 4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-chloropyrimidine
Reaction: Nucleophilic substitution with an amine to introduce the desired functional groups.
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Coupling Reaction
Reaction: The pyrazole and pyrimidine intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Introduction of alkyl or acyl groups at the nitrogen atoms of the heterocycles.
Scientific Research Applications
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its heterocyclic structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Hydrazine-coupled pyrazoles
- Imidazole-containing compounds
Uniqueness
N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-N-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE stands out due to its unique combination of pyrazole and pyrimidine rings, along with the presence of a trifluoromethyl group. This structural arrangement provides enhanced stability, bioavailability, and a broad spectrum of biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H18F3N7 |
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Molecular Weight |
365.36 g/mol |
IUPAC Name |
4-(1-methylpyrazol-4-yl)-N-[3-(5-methylpyrazol-1-yl)propyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H18F3N7/c1-11-4-6-21-26(11)7-3-5-20-15-23-13(12-9-22-25(2)10-12)8-14(24-15)16(17,18)19/h4,6,8-10H,3,5,7H2,1-2H3,(H,20,23,24) |
InChI Key |
NKUBLDVHZJEDTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCCNC2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C |
Origin of Product |
United States |
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